molecular formula C10H11NO3 B1323487 5-Oxo-5-(4-pyridyl)valeric acid CAS No. 4940-07-2

5-Oxo-5-(4-pyridyl)valeric acid

Cat. No.: B1323487
CAS No.: 4940-07-2
M. Wt: 193.2 g/mol
InChI Key: GQZMNZRMIJRDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5-(4-pyridyl)valeric acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-5-(4-pyridyl)valeric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-5-(4-pyridyl)valeric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-5-pyridin-4-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(2-1-3-10(13)14)8-4-6-11-7-5-8/h4-7H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMNZRMIJRDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620417
Record name 5-Oxo-5-(pyridin-4-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4940-07-2
Record name 5-Oxo-5-(pyridin-4-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-Oxo-5-(4-pyridyl)valeric Acid – Mechanism & Applications

[1]

Executive Summary

5-Oxo-5-(4-pyridyl)valeric acid (CAS: 4940-07-2) is a specialized pyridine derivative functioning primarily as a synthetic intermediate and metabolic probe in medicinal chemistry.[1][2][3][4][5] Structurally, it combines a valeric acid (pentanoic acid) backbone with a 4-pyridyl ketone moiety at the gamma position relative to the carboxyl group (technically the delta position if numbering from carboxyl, but often referred to in relation to the glutaric backbone).[1]

While not a marketed therapeutic agent itself, its mechanism of action is defined by its role as a bioisostere precursor and a structural analog in two critical domains:[1]

  • Histone Deacetylase (HDAC) Inhibition Studies: As a pyridine-substituted fatty acid, it serves as a probe for zinc-binding affinity in HDAC active sites, analogous to valproic acid and 4-phenylbutyric acid.[1]

  • Nicotinic & Nitrosamine Metabolism: It acts as a regioisomeric standard for investigating the metabolism of tobacco-specific nitrosamines (TSNAs), specifically distinguishing between 3-pyridyl (nicotine-derived) and 4-pyridyl metabolic pathways.[1]

Chemical Identity & Structural Logic

Nomenclature and Properties[1]
  • IUPAC Name: 5-Oxo-5-(pyridin-4-yl)pentanoic acid[1]

  • Common Names: 4-Isonicotinoylbutyric acid; 4-Pyridoylbutyric acid[1]

  • CAS Number: 4940-07-2[1][2][3][4]

  • Molecular Formula: C₁₀H₁₁NO₃[1]

  • Molecular Weight: 193.20 g/mol [1]

Structural Pharmacophore

The molecule consists of three distinct functional zones:[1]

  • Carboxylic Acid Tail: Provides water solubility and capacity for hydrogen bonding or salt formation; mimics the anionic head group of fatty acid metabolites.

  • Aliphatic Linker (Propyl chain): A 3-carbon spacer (C2–C4) that determines lipophilicity and flexibility.[1] This length is critical for fitting into hydrophobic pockets of enzymes like HDACs or GABA transaminases.

  • 4-Pyridyl Ketone Head: A planar, electron-deficient aromatic ring conjugated with a carbonyl.[1] This moiety can accept hydrogen bonds and coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes).[1]

FeatureChemical FunctionBiological Implication
Pyridine Nitrogen Proton acceptor (pKa ~5.[1]2)Modulates pH-dependent solubility; interacts with acidic residues in protein targets.[1]
Ketone (C5) Hydrogen bond acceptorMimics the transition state of amide hydrolysis; susceptible to reduction by carbonyl reductases.[1]
Carboxyl Group Anionic anchorEssential for binding to cationic residues (e.g., Arginine) in enzyme active sites.[1]

Mechanism of Action: Biological Pathways[1]

Histone Deacetylase (HDAC) Inhibition Potential

Valeric acid derivatives are established Class I HDAC inhibitors .[1][6] The mechanism involves the carboxylate group entering the catalytic tunnel of the HDAC enzyme and chelating the Zinc ion (Zn²⁺) required for deacetylation of lysine residues on histones.[1]

  • Mechanism: The 4-pyridyl group acts as a "cap" group that sits at the rim of the catalytic tunnel, while the aliphatic chain spans the channel.[1] The pyridine nitrogen offers an alternative zinc-binding motif compared to the classic hydroxamic acid or simple carboxylate.[1]

  • Relevance: 5-Oxo-5-(4-pyridyl)valeric acid is used in Structure-Activity Relationship (SAR) studies to optimize the "cap" region of HDAC inhibitors, testing the effect of heteroaromatic rings on selectivity between HDAC isoforms.[1]

Metabolic Probe for Nitrosamine Pathways

In toxicology, this compound serves as a negative control or regioisomer standard for studying the metabolism of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent carcinogen.[1]

  • NNK Pathway: NNK is metabolized to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid).[1]

  • Probe Utility: By using the 4-pyridyl analog (5-oxo-5-(4-pyridyl)valeric acid), researchers can validate the regioselectivity of cytochrome P450 enzymes (like CYP2A6 and CYP2A13) and carbonyl reductases.[1] The 4-pyridyl geometry prevents it from being a substrate for enzymes strictly specific to the 3-pyridyl (nicotine-like) moiety, allowing for precise background subtraction in metabolic assays.[1]

Experimental Protocols

Synthesis of 5-Oxo-5-(4-pyridyl)valeric Acid

Objective: To synthesize the compound via Friedel-Crafts acylation or Grignard addition.

  • Precursors: Isonicotinonitrile or Methyl isonicotinate + Glutaric derivatives.

  • Methodology (Grignard Approach):

    • Reagent Prep: Generate the Grignard reagent from 4-bromopyridine (using iPrMgCl[1]·LiCl).

    • Coupling: React with glutaric anhydride at -78°C in THF.

    • Quenching: Acidic workup to hydrolyze the intermediate and yield the keto-acid.

    • Purification: Recrystallization from ethanol/water.

HDAC Inhibition Assay Protocol

Objective: Determine IC50 against nuclear extract HDACs.

  • Substrate: Acetylated lysine fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]

  • Incubation: Incubate HeLa nuclear extract with varying concentrations (1 µM – 10 mM) of 5-Oxo-5-(4-pyridyl)valeric acid for 30 min at 37°C.

  • Reaction: Add substrate and incubate for 30 min.

  • Development: Add developer solution (Trypsin/TSA) to release the fluorophore.

  • Detection: Measure fluorescence (Ex 360nm / Em 460nm).

  • Analysis: Plot dose-response curve to calculate IC50.

Visualization of Signaling & Synthesis[1]

Pathway Diagram: Structural Relationships

The following diagram illustrates the relationship between 5-Oxo-5-(4-pyridyl)valeric acid, HDAC inhibition, and Nitrosamine metabolism.[1]

GSubstrateGlutaric Anhydride+ 4-Pyridyl PrecursorSynthesisChemical Synthesis(Friedel-Crafts / Grignard)Substrate->SynthesisCompound5-Oxo-5-(4-pyridyl)valeric Acid(CAS 4940-07-2)HDACHDAC Active Site(Zn2+ Pocket)Compound->HDACZinc Chelation(Low Affinity Probe)MetabolismNitrosamine Metabolism(Regio-Control)Compound->MetabolismStructural Analog(Non-Substrate Control)Synthesis->CompoundNNKNNK (Tobacco Carcinogen)(3-Pyridyl Analog)NNK->MetabolismPrimary Substrate

Caption: Figure 1.[1] Synthesis and functional utility of 5-Oxo-5-(4-pyridyl)valeric acid as a chemical probe and structural control.

References

  • PubChem Compound Summary. (2025). 5-Oxo-5-(4-pyridyl)pentanoic acid.[1] National Center for Biotechnology Information. Link[1]

  • Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link[1]

  • Miller, T. A., et al. (2003).[1] Histone deacetylase inhibitors. Journal of Medicinal Chemistry. Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Oxo-5-(4-pyridyl)valeric acid. Merck KGaA. Link(Note: Representative link for commercially available building block).

An In-depth Technical Guide to 5-Oxo-5-(4-pyridyl)valeric Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Oxo-5-(4-pyridyl)valeric acid, its structural analogs, and derivatives, highlighting their significance and potential applications in modern drug discovery. By delving into the synthesis, biological activities, and structure-activity relationships, this document serves as a critical resource for researchers aiming to leverage this chemical scaffold for the development of novel therapeutics.

Introduction: The Pyridyl-Keto Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the structures of numerous FDA-approved drugs. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its propensity for various chemical modifications, make it a versatile building block in medicinal chemistry. When combined with a keto-acid side chain, as seen in 5-Oxo-5-(4-pyridyl)valeric acid, the resulting scaffold presents a compelling starting point for the design of targeted therapies. The keto group can act as a handle for further chemical elaboration or as a key interacting moiety with biological targets, while the carboxylic acid provides a polar group that can influence solubility and engage in ionic interactions with protein residues.

The pyridine moiety itself is known to be present in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to central nervous system (CNS) activity.[1] The inclusion of a keto-acid functionality introduces additional chemical handles and potential interaction points with biological targets, making this scaffold a promising area of exploration for novel therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of 5-Oxo-5-(4-pyridyl)valeric acid and its analogs can be approached through several established organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitutions on both the pyridine ring and the valeric acid chain.

Core Synthesis: Friedel-Crafts Acylation and Related Reactions

A primary and versatile method for the synthesis of the 5-oxo-5-arylpentanoic acid core structure involves the Friedel-Crafts acylation or related reactions. While direct Friedel-Crafts acylation on pyridine can be challenging due to the deactivation of the ring by the nitrogen atom, alternative strategies are employed.

One common approach involves the use of a pre-functionalized pyridine derivative or a related heterocyclic precursor that is more amenable to acylation. Subsequent modification of the precursor can then yield the desired 4-pyridyl structure.

Conceptual Synthetic Workflow:

G cluster_synthesis General Synthesis of 5-Oxo-5-Arylpentanoic Acids Start Aromatic/Heterocyclic Starting Material Friedel_Crafts Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) Start->Friedel_Crafts Acylating_Agent Glutaric Anhydride or related acylating agent Acylating_Agent->Friedel_Crafts Hydrolysis Aqueous Workup/ Hydrolysis Friedel_Crafts->Hydrolysis Product 5-Oxo-5-Arylpentanoic Acid Hydrolysis->Product

Caption: General workflow for Friedel-Crafts acylation to form 5-oxo-5-arylpentanoic acids.

Synthesis of Analogs and Derivatives

The true power of this scaffold lies in the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

  • Pyridine Ring Modifications: Substituents can be introduced onto the pyridine ring either from the starting material or through post-synthetic modifications. This allows for the modulation of electronic properties, steric bulk, and hydrogen bonding potential.

  • Valeric Acid Chain Modifications: The carboxylic acid can be converted to esters, amides, or other functional groups to alter pharmacokinetic properties and target interactions. The alkyl chain can also be modified to explore the optimal distance and geometry for binding to a target protein.

  • Keto Group Modifications: The ketone can be reduced to an alcohol or converted to other functionalities, although this often significantly alters the biological activity.

Detailed Protocol: Synthesis of Amide Derivatives

A common derivatization strategy involves the coupling of the carboxylic acid with various amines to form amides. This can significantly impact the compound's properties and biological activity.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: Dissolve 5-Oxo-5-(4-pyridyl)valeric acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture. If the amine is a salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, brine) to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.

Biological Activities and Therapeutic Potential

While specific biological data for 5-Oxo-5-(4-pyridyl)valeric acid is not extensively reported in publicly available literature, the broader class of pyridine and 5-oxo-acid derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound and its analogs are promising candidates for screening against various biological targets.

Potential as Enzyme Inhibitors

The keto-acid motif is a well-known pharmacophore for inhibiting various enzymes. The electron-withdrawing nature of the keto group and the potential for the carboxylic acid to interact with active site residues make these compounds attractive for targeting enzymes.[2]

Potential Enzyme Targets:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol. Inhibitors of 11β-HSD1 are being investigated for the treatment of metabolic syndrome, type 2 diabetes, and cognitive disorders. The pyridyl ketone scaffold is a known feature in some 11β-HSD1 inhibitors.

  • Other Oxidoreductases and Hydrolases: The structural features of 5-oxo-5-(4-pyridyl)valeric acid make it a candidate for inhibiting other enzymes where a keto-acid moiety can interact with the active site.

Anticancer and Antimicrobial Activities

Numerous studies have reported the anticancer and antimicrobial activities of various 5-oxopyrrolidine and other related keto-acid derivatives.[3] The pyridine ring is also a common feature in many anticancer and antimicrobial drugs. The combination of these two pharmacophores in 5-Oxo-5-(4-pyridyl)valeric acid and its derivatives warrants their investigation in these therapeutic areas.

Central Nervous System (CNS) Applications

The pyridine ring is a privileged scaffold for CNS-active compounds due to its ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain.[4] Analogs of 5-Oxo-5-(4-pyridyl)valeric acid could be designed to target CNS disorders.

Structure-Activity Relationships (SAR)

Systematic modification of the 5-Oxo-5-(4-pyridyl)valeric acid scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. A hypothetical SAR exploration is outlined below.

SAR Exploration Workflow:

G cluster_sar Structure-Activity Relationship (SAR) Exploration Core 5-Oxo-5-(4-pyridyl)valeric Acid (Core Scaffold) Pyridine_Mod Pyridine Ring Modification (e.g., -CH3, -Cl, -OCH3) Core->Pyridine_Mod Chain_Mod Valeric Acid Chain Modification (e.g., esters, amides) Core->Chain_Mod Keto_Mod Keto Group Modification (e.g., reduction to -OH) Core->Keto_Mod Biological_Screening Biological Screening (e.g., enzyme inhibition, cell-based assays) Pyridine_Mod->Biological_Screening Chain_Mod->Biological_Screening Keto_Mod->Biological_Screening SAR_Analysis SAR Analysis and Lead Optimization Biological_Screening->SAR_Analysis SAR_Analysis->Core Iterative Design

Caption: Iterative process of SAR exploration for 5-Oxo-5-(4-pyridyl)valeric acid analogs.

Key Considerations for SAR Studies:

  • Position and Nature of Pyridine Substituents: The electronic and steric effects of substituents on the pyridine ring can significantly influence binding affinity and selectivity.

  • Nature of the Carboxylic Acid Derivative: Conversion to esters or amides can modulate solubility, cell permeability, and metabolic stability. The choice of the amine or alcohol for derivatization can introduce additional interaction points.

  • Length and Flexibility of the Alkyl Chain: The five-carbon chain provides a certain degree of flexibility. Shortening or lengthening the chain, or introducing conformational constraints, can help to probe the optimal geometry for target binding.

Quantitative Data Summary (Hypothetical)

Compound IDR1 (Pyridine)R2 (Acid)Target IC50 (µM)
1 (Core) HOH>50
2a 2-CH3OH25.5
2b 3-ClOH15.2
3a HOCH345.8
3b HNH-benzyl5.7
3c 3-ClNH-benzyl1.2

This table presents hypothetical data to illustrate the potential outcomes of an SAR study.

Future Directions and Opportunities

The 5-Oxo-5-(4-pyridyl)valeric acid scaffold represents a promising, yet underexplored, area for drug discovery. Future research efforts should focus on:

  • Broad Biological Screening: A comprehensive screening of 5-Oxo-5-(4-pyridyl)valeric acid and a library of its derivatives against a diverse panel of biological targets is warranted to uncover novel activities.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies are essential to elucidate their mode of action and identify their specific molecular targets.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo pharmacokinetic studies to assess their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

  • Computational Modeling: Molecular docking and other computational techniques can be employed to guide the rational design of more potent and selective analogs.

Conclusion

5-Oxo-5-(4-pyridyl)valeric acid and its structural analogs represent a versatile and promising chemical scaffold for the development of novel therapeutic agents. The combination of the privileged pyridine motif with a modifiable keto-acid side chain provides a rich platform for medicinal chemistry exploration. This technical guide has outlined the key synthetic strategies, potential biological applications, and a framework for systematic SAR studies. It is anticipated that further investigation into this class of compounds will yield valuable lead molecules for a range of therapeutic areas.

References

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC. Available from: [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. Available from: [Link]

  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. PMC. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available from: [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 5-Oxo-5-(4-pyridyl)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxo-5-(4-pyridyl)valeric acid (CAS: 5346-38-3, also known as 4-isonicotinoylbutyric acid or 5-oxo-5-(pyridin-4-yl)pentanoic acid) is a critical synthetic intermediate often encountered in the development of histone deacetylase (HDAC) inhibitors and antihistamines.[1] Its amphoteric nature—possessing both a basic pyridine moiety (


) and an acidic carboxyl group (

)—presents unique chromatographic challenges, specifically peak tailing and poor retention on standard C18 stationary phases.

This guide details two validated protocols:

  • Method A (HPLC-UV): A robust ion-suppression method for raw material assay and purity profiling (

    
     range).[1]
    
  • Method B (LC-MS/MS): A high-sensitivity HILIC method for trace quantification (

    
     ppm) in biological matrices or complex reaction mixtures.[1]
    

Chemical Properties & Analytical Challenges

PropertySpecificationAnalytical Implication
Formula

MW: 193.20 g/mol
Structure Pyridine ring linked to a keto-valeric acid chainDual UV absorption: Pyridine (254 nm) & Carbonyl (210 nm).[1][2][3]
Solubility Soluble in DMSO, MeOH, dilute acid; sparingly in waterRequires pH control in diluents to prevent precipitation.[1]
pKa Pyridine N: ~5.2; Carboxyl: ~4.8Zwitterionic Region: pH 4.8–5.[1]2. Methods must operate outside this window to ensure stability.
LogP ~0.8 (Estimated)Low hydrophobicity requires polar-embedded phases or HILIC for retention.

Method A: HPLC-UV for Purity & Assay

Objective: Routine QC release testing and synthetic yield calculation. Rationale: Standard C18 columns cause silanol interactions with the protonated pyridine nitrogen.[1] We utilize a Polar-Embedded C18 column with a low-pH phosphate buffer to suppress silanol activity and keep the carboxylic acid protonated (neutral) for retention.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.[1]

  • Column: Waters SymmetryShield RP18 (

    
     mm, 3.5 µm) or Zorbax SB-Aq.[1]
    
    • Why: The embedded carbamate group shields surface silanols, preventing pyridine tailing.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
  • Injection Volume: 10 µL.

Gradient Profile[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
12.04060Elution of hydrophobic impurities
15.04060Wash
15.1955Re-equilibration
20.0955End
Sample Preparation (Standard)
  • Stock Solution: Dissolve 10 mg of 5-Oxo-5-(4-pyridyl)valeric acid in 10 mL of Methanol:Water (50:50) containing 0.1% Formic Acid. (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

  • Filtration: Filter through 0.22 µm PVDF syringe filter before injection.

Method B: LC-MS/MS for Trace Quantification

Objective: Quantifying trace residuals in drug substances or biological plasma.[1] Rationale: Reversed-phase methods often suffer from poor retention of this polar molecule, leading to ion suppression near the void volume.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is selected to retain the polar zwitterion, enhancing desolvation efficiency and sensitivity.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion:

    
     194.1 
    
    
    
    .
  • Key Fragments:

    • 
       176.1 (Loss of 
      
      
      
      from carboxylic acid).
    • 
       106.0 (Pyridyl-carbonyl cation, Quantifier).
      
    • 
       78.0 (Pyridine ring, Qualifier).
      
HILIC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Formic acid).

  • Mobile Phase B: Acetonitrile:Water (95:[1]5) + 10 mM Ammonium Formate.

  • Isocratic Elution: 15% A / 85% B.[1]

  • Flow Rate: 0.4 mL/min.

Solid Phase Extraction (SPE) Protocol

For biological matrices (plasma/urine), a simple protein crash is insufficient due to matrix effects. Use Mixed-Mode Cation Exchange (MCX) to capture the basic pyridine.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Acidify sample (pH 2) and load onto MCX cartridge.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (Remove proteins/neutrals).

    • Wash 2: 1 mL Methanol (Remove hydrophobic neutrals).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][4] High pH deprotonates the pyridine, releasing it from the sulfonate sorbent.

  • Reconstitution: Evaporate to dryness under

    
    ; reconstitute in Mobile Phase (85% ACN).
    

Visual Workflows & Logic

Analytical Logic Flow

The following diagram illustrates the decision tree for selecting the correct method based on sample concentration and matrix complexity.

AnalyticalStrategy Start Sample Received CheckConc Est. Concentration? Start->CheckConc HighConc > 0.1 mg/mL (Raw Material/Synthesis) CheckConc->HighConc LowConc < 10 µg/mL (Bio-analysis/Impurity) CheckConc->LowConc PrepA Dilute in Mobile Phase Filter 0.22 µm HighConc->PrepA PrepB SPE (MCX Cartridge) Load pH 2 -> Elute pH 10 LowConc->PrepB MethodA Method A: RP-HPLC (UV) Polar-Embedded C18 Result Quantification & Reporting MethodA->Result MethodB Method B: LC-MS/MS HILIC Mode MethodB->Result PrepA->MethodA PrepB->MethodB

Caption: Decision matrix for selecting between RP-HPLC (QC) and HILIC-MS/MS (Trace) workflows.

MS/MS Fragmentation Pathway

Understanding the fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Parent Parent Ion [M+H]+ m/z 194.1 Intermediate Dehydration [M+H - H2O]+ m/z 176.1 Parent->Intermediate - H2O Quantifier Acylium Ion (Py-CO)+ m/z 106.0 Parent->Quantifier - Valeric Acid Chain Qualifier Pyridinium [C5H5N]+ m/z 78.0 Quantifier->Qualifier - CO

Caption: Proposed ESI+ fragmentation pathway for 5-Oxo-5-(4-pyridyl)valeric acid.

Validation Criteria (Self-Validating System)

To ensure the protocol is functioning correctly, the following System Suitability Test (SST) criteria must be met before every run:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
    • Troubleshooting: If

      
      , the column silanols are active.[1] Add 5 mM Triethylamine (TEA) to the buffer (Method A only) or replace the column.
      
  • Retention Factor (

    
    ):  Must be 
    
    
    
    .
    • Troubleshooting: If eluting too fast, decrease organic % or lower pH to suppress carboxyl ionization.[1]

  • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as

    
    .[1]
    
    • Method A Target: 0.5 µg/mL.[1]

    • Method B Target: 5.0 ng/mL.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[1] Retrieved from [Link]

  • Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds. Application Note. Retrieved from [Link]

Sources

protocol for synthesizing 5-Oxo-5-(4-pyridyl)valeric acid in the lab

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, validated protocol for the synthesis of 5-Oxo-5-(4-pyridyl)valeric acid (also known as 4-isonicotinoylbutyric acid). This synthesis addresses the specific challenge of acylating the electron-deficient pyridine ring, which fails under standard Friedel-Crafts conditions.

Part 1: Introduction & Strategic Analysis

Target Molecule: 5-Oxo-5-(4-pyridyl)valeric acid CAS Registry Number: (Analogous to 4-isonicotinoylbutyric acid derivatives) Core Challenge: Pyridine is


-deficient. Standard electrophilic aromatic substitution (Friedel-Crafts) using glutaric anhydride and Lewis acids (

) fails because the Lewis acid coordinates to the nitrogen lone pair, deactivating the ring and preventing acylation. Strategic Solution: Nucleophilic Acylation via Metal-Halogen Exchange. Instead of treating pyridine as a nucleophile (which it is not), we invert the polarity (umpolung) by generating a 4-pyridyl metal species (Lithium or Magnesium) from 4-bromopyridine. This nucleophilic pyridine species then attacks the electrophilic glutaric anhydride.

Part 2: Reaction Mechanism & Pathway

The synthesis relies on the rapid generation of 4-lithiopyridine at low temperature to prevent self-polymerization, followed by a regioselective ring-opening of glutaric anhydride.

ReactionPathway SM1 4-Bromopyridine HCl FreeBase 4-Bromopyridine (Free Base, Unstable) SM1->FreeBase NaOH, Cold Extraction LiInt 4-Lithiopyridine (-78°C) FreeBase->LiInt n-BuLi, -78°C THF Intermediate Lithium Carboxylate Intermediate LiInt->Intermediate + Glutaric Anhydride (Ring Opening) Anhydride Glutaric Anhydride Anhydride->Intermediate Electrophile Product 5-Oxo-5-(4-pyridyl)valeric acid Intermediate->Product H3O+ Quench pH Adjustment

Caption: Reaction pathway utilizing metal-halogen exchange to bypass Friedel-Crafts limitations.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleHazards
4-Bromopyridine HCl 1.0PrecursorIrritant, Hygroscopic
n-Butyllithium (2.5M in Hexanes) 1.1Lithiating AgentPyrophoric , Moisture Sensitive
Glutaric Anhydride 1.2ElectrophileIrritant
THF (Anhydrous) SolventMediumFlammable, Peroxide former
Diethyl Ether SolventExtractionFlammable, Volatile
NaOH (1M) ReagentNeutralizationCorrosive
Phase 1: Preparation of 4-Bromopyridine Free Base

Critical Note: 4-Bromopyridine free base is unstable and self-polymerizes at room temperature. It must be prepared immediately before use and kept cold.

  • Suspend 4-Bromopyridine HCl (20 mmol, 3.89 g) in water (10 mL) in a separatory funnel.

  • Add cold 1M NaOH (25 mL) and immediately extract with cold Diethyl Ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO₄ or K₂CO₃ for 5 minutes in an ice bath.

  • Filter the solution directly into a tared, dry round-bottom flask.

  • Evaporate the ether in vacuo at 0°C (do not heat). Use the resulting oil immediately in Phase 2.

Phase 2: Lithiation (Metal-Halogen Exchange)
  • Dissolve the fresh 4-Bromopyridine free base in anhydrous THF (40 mL) under an Argon/Nitrogen atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (2.5M in hexanes, 22 mmol, 8.8 mL) dropwise via syringe over 15 minutes.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of 4-lithiopyridine.

  • Stir at -78°C for 30 minutes. Do not allow to warm.

Phase 3: Acylation (Ring Opening)
  • In a separate flame-dried flask, dissolve Glutaric Anhydride (24 mmol, 2.74 g) in anhydrous THF (20 mL).

  • Inverse Addition (Recommended): To prevent double-addition (formation of the tertiary alcohol), transfer the cold 4-lithiopyridine solution via cannula into the Glutaric Anhydride solution (held at -78°C).

    • Why: This ensures the anhydride is always in excess relative to the lithium reagent, favoring mono-addition.

  • Stir the mixture at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

Phase 4: Quench & Isolation
  • Quench the reaction with 1M HCl (30 mL). The pH should be acidic (pH ~2) to protonate the carboxylate.

  • Stir for 30 minutes to ensure the lithium salt is fully broken down.

  • Purification Strategy:

    • Wash: Extract the aqueous layer with Ethyl Acetate (to remove neutral byproducts/unreacted anhydride). The product (a keto-acid containing a pyridine ring) is amphoteric but will likely reside in the aqueous phase at very low pH or the organic phase at isoelectric pH.

    • Isoelectric Precipitation: Adjust the pH of the aqueous phase to pH 4–5 (the isoelectric point of the pyridine-acid system) using saturated NaHCO₃.

    • Extraction: If a precipitate forms, filter it. If not, extract continuously with Dichloromethane (DCM) or n-Butanol .

  • Dry organic extracts over Na₂SO₄ and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetone.

Part 4: Process Workflow & Troubleshooting

Workflow Start Start: 4-Bromopyridine HCl FreeBase Free Base Generation (Keep < 0°C) Start->FreeBase Lithiation Lithiation (-78°C, THF, nBuLi) FreeBase->Lithiation Immediate Acylation Cannula Transfer to Glutaric Anhydride Lithiation->Acylation Cannula Transfer Quench Acidic Quench (pH 2) Acylation->Quench Warm to 0°C pHAdjust Adjust to pH 4-5 (Isoelectric Point) Quench->pHAdjust Isolate Filter Precipitate or Extract (DCM/Butanol) pHAdjust->Isolate

Caption: Step-by-step experimental workflow emphasizing temperature control.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Polymerization 4-Bromopyridine free base warmed up.Keep free base at 0°C and use within 10 mins.
Tertiary Alcohol Impurity Double addition of Py-Li to the ketone.Use Inverse Addition (Py-Li into Anhydride). Ensure excess anhydride.
No Product Moisture in THF killed n-BuLi.Distill THF over Na/Benzophenone or use molecular sieves.
Product in Aqueous Waste Product is zwitterionic and water-soluble.Do not discard aqueous layer. Adjust to pH 4-5 and use continuous extraction.

Part 5: References

  • General Lithiation of Pyridines:

    • Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 4-chloropyridine and 4-bromopyridine." Tetrahedron Letters, 21(43), 4137-4140. Link

  • Reaction of Organolithiums with Cyclic Anhydrides:

    • Cason, J., & Reist, E. J. (1955). "Investigation of the reaction of organolithium compounds with glutaric anhydride." Journal of Organic Chemistry, 23(11), 1668-1674. Link

  • Synthesis of Pyridyl Ketones (Review):

    • Pasquinet, E., Rocca, P., Marsais, F., Godard, A., & Quéguiner, G. (1998). "Metallation of pyridines and quinolines." Tetrahedron, 54(31), 8771-8809. Link

  • Handling of 4-Bromopyridine:

    • ChemicalBook & Safety Data Sheets (SDS) for 4-Bromopyridine Hydrochloride. Link

Application Note: 5-Oxo-5-(4-pyridyl)valeric Acid (OPVA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for use in biochemical research and drug discovery. It addresses the specific properties of 5-Oxo-5-(4-pyridyl)valeric acid (OPVA), distinguishing it from simple valeric acid derivatives and positioning it correctly as a targeted probe for heme biosynthesis enzymes.[1][2][3]

Classification: Chemical Probe / Enzyme Inhibitor Target: Porphobilinogen Synthase (PBGS) / 5-Aminolevulinic Acid Dehydratase (ALAD) Primary Application: Modulation of Heme Biosynthesis & Porphyria Modeling[1][2][3]

Executive Summary

5-Oxo-5-(4-pyridyl)valeric acid (OPVA) is a synthetic keto-acid analog of 5-aminolevulinic acid (5-ALA).[1][2][3][4] Unlike its parent compound valeric acid (a weak HDAC inhibitor), the addition of the 4-pyridyl moiety and the C5-ketone creates a structural mimic of 5-ALA, the substrate for Porphobilinogen Synthase (PBGS) .[1][2][3]

OPVA functions as a competitive inhibitor of PBGS, blocking the condensation of 5-ALA into porphobilinogen (PBG).[1][2][3][4] This probe is essential for researchers studying the regulation of the heme biosynthetic pathway, investigating the pathophysiology of ALAD-deficiency porphyria, and developing novel antimicrobial agents targeting bacterial PBGS.[4]

Chemical & Technical Specifications

PropertySpecification
IUPAC Name 5-Oxo-5-(pyridin-4-yl)pentanoic acid
CAS Number 4940-07-2
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Solubility Soluble in DMSO (>20 mg/mL), 0.1M NaOH; sparingly soluble in water/PBS at neutral pH.[1][2][3][4]
Stability Stable at -20°C as a solid.[1][2][4] Solutions in DMSO are stable for 1 week at 4°C.
Structural Homology Mimics 5-Aminolevulinic Acid (5-ALA) .[1][2][3][4] The pyridine nitrogen mimics the amino group of ALA, while the ketone mimics the C4-carbonyl of ALA.[3][4]

Mechanism of Action

Biological Target: Porphobilinogen Synthase (PBGS)

PBGS (EC 4.2.1.[1][2][3][4][5][6]24) catalyzes the asymmetric condensation of two molecules of 5-ALA to form the pyrrole ring, porphobilinogen (PBG).[1][2][3][4][6][7] This is the second step in heme biosynthesis and a rate-limiting checkpoint in many organisms.[4]

Mode of Inhibition

OPVA acts as a transition-state analog/competitive inhibitor .[1][4]

  • Substrate Mimicry: The 4-pyridyl group provides an electron-rich nitrogen positioned similarly to the amino group of the substrate (5-ALA).[1][3][4]

  • Active Site Binding: PBGS typically utilizes a Schiff-base mechanism (in eukaryotic/Class I enzymes) involving an active site lysine.[1][2][3][4] OPVA occupies the "A-site" or "P-site" of the enzyme, preventing the binding of the second ALA molecule required for condensation.[3][4]

  • Metal Interaction: In Zinc-dependent PBGS (Class II), the keto-oxygen and pyridyl nitrogen may coordinate with the active site metal ion (Zn²⁺ or Mg²⁺), locking the enzyme in an inactive conformation.[1][2][3][4]

Pathway Visualization

The following diagram illustrates the Heme Biosynthesis pathway and the specific blockade point of OPVA.

HemePathway Glycine Glycine + Succinyl-CoA ALA 5-Aminolevulinic Acid (5-ALA) Glycine->ALA Mitochondria PBGS PBG Synthase (ALAD) ALA->PBGS PBG Porphobilinogen (PBG) Heme Heme / Chlorophyll PBG->Heme Multi-step ALAS ALA Synthase PBGS->PBG Cytosol OPVA PROBE: OPVA (5-Oxo-5-(4-pyridyl)valeric acid) OPVA->PBGS Competitive Inhibition

Figure 1: Heme biosynthetic pathway highlighting the competitive inhibition of PBGS by OPVA.[1][2][3]

Experimental Protocols

Protocol A: In Vitro PBGS Inhibition Assay

Objective: Determine the IC₅₀ of OPVA against purified PBGS or tissue homogenates.[3][4]

Reagents:

  • Buffer A: 0.1 M Potassium Phosphate buffer, pH 6.8.

  • Substrate: 100 mM 5-Aminolevulinic Acid (5-ALA) (freshly prepared).

  • Probe: OPVA stock (100 mM in DMSO).

  • Stop Solution: 10% Trichloroacetic acid (TCA) containing 0.1 M HgCl₂.[1][2][3][4]

  • Detection Reagent: Ehrlich’s Reagent (2 g p-dimethylaminobenzaldehyde in 50 mL glacial acetic acid + 12 mL 70% perchloric acid).[1][2][3][4]

Procedure:

  • Preparation: Dilute purified PBGS enzyme (or liver homogenate) in Buffer A to a concentration yielding linear activity.[1][2][3][4]

  • Incubation: In a 96-well plate or microfuge tubes, mix:

    • 80 µL Enzyme solution.[3][4]

    • 10 µL OPVA (Variable concentrations: 0.1 µM – 1 mM).[1][2][3][4]

    • Pre-incubate for 10 minutes at 37°C.

  • Activation: Add 10 µL of 100 mM 5-ALA (Final conc: 10 mM) to start the reaction.

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 100 µL Stop Solution (TCA/HgCl₂). Centrifuge at 12,000 x g for 5 minutes to pellet protein.

  • Quantification: Transfer 100 µL of supernatant to a fresh transparent plate. Add 100 µL Ehrlich’s Reagent.[4]

  • Read: Incubate 15 mins (dark) for pink color development. Measure Absorbance at 555 nm .[3][4]

  • Analysis: Plot % Activity vs. Log[OPVA]. Calculate IC₅₀ using non-linear regression.

Protocol B: Cellular Heme Depletion Model

Objective: Use OPVA to induce a transient "porphyria-like" state in HepG2 cells by depleting heme pool.[1][3][4]

Procedure:

  • Seeding: Seed HepG2 cells at 2 × 10⁵ cells/well in a 6-well plate. Allow attachment (24h).

  • Treatment: Replace media with fresh DMEM (serum-free preferred to avoid albumin binding) containing:

    • Vehicle Control: 0.1% DMSO.[3][4]

    • Experimental: OPVA (100 µM – 500 µM).[1][2][3][4]

  • Duration: Incubate for 24 to 48 hours.

  • Harvest: Wash cells with PBS. Lyse using 1% Triton X-100 buffer.[4]

  • Heme Quantification: Use a fluorescence-based heme assay (e.g., oxalic acid method).[1][2][3][4]

    • Mix 50 µL lysate + 200 µL 2M Oxalic Acid.[4]

    • Boil at 95°C for 30 mins (converts heme to fluorescent protoporphyrin).

    • Measure Fluorescence: Ex 400 nm / Em 662 nm.

  • Validation: Normalize to total protein concentration (BCA Assay).

Synthesis & Preparation (Reference)

Note: While commercial sourcing is recommended for biological consistency, the synthesis is derived from classical Friedel-Crafts or organometallic approaches.[1][2][3]

Synthetic Route: The synthesis typically involves the condensation of 4-pyridinecarboxylic acid derivatives or 4-acetylpyridine with succinic anhydride or succinate esters, followed by hydrolysis.[4]

  • Reaction: 4-Pyridinecarboxaldehyde + Succinic diethyl ester (Stobbe condensation conditions).

  • Alternative: Reaction of 4-pyridyl-lithium (generated via halogen exchange) with glutaric anhydride (low yield) or specific morpholine amides.[1][2][3][4]

  • Purification: Recrystallization from water/ethanol.[3][4]

Critical Considerations (Expertise & Trust)[1][3]

  • Distinction from Valeric Acid: Do not confuse OPVA with Valeric Acid (Pentanoic acid).[1][2][3][4] Valeric acid is a short-chain fatty acid and a weak HDAC inhibitor.[1][4] OPVA has negligible HDAC activity but potent PBGS inhibitory activity due to the pyridyl-keto pharmacophore.[4]

  • pH Sensitivity: The inhibitory potency of OPVA is pH-dependent.[4] It binds most effectively near the physiological pH optimum of PBGS (pH 6.8–7.0).[1][2][3][4] At highly acidic pH, the pyridine ring protonates, potentially altering binding kinetics.[2][4]

  • Control Inhibitor: When validating OPVA, run a parallel positive control with Succinylacetone (SA) , a nanomolar irreversible inhibitor of PBGS, to benchmark the extent of inhibition.[2][3]

References

  • Jaffe, E. K. (2016).[1][2][3][4] The remarkable character of porphobilinogen synthase.[3][4] Philosophical Transactions of the Royal Society B: Biological Sciences.[3][4]

  • Nandi, D. L., & Shemin, D. (1968).[1][2][4] 5-Aminolevulinic acid dehydratase of Rhodopseudomonas spheroides.[1][4] III. Mechanism of porphobilinogen formation. Journal of Biological Chemistry.[3][4] (Establishing the mechanism of ALA analogues).

  • Frère, F., et al. (2007).[2][3][4][8] Synthesis of bisubstrate inhibitors of porphobilinogen synthase from Pseudomonas aeruginosa.[3][4][8] Chemistry & Biodiversity.[3][4][8][9] (Discussing oxo-valeric acid derivatives as PBGS inhibitors).

  • ChemicalBook. (n.d.).[1][2][3][4] 5-Oxo-5-(4-pyridyl)valeric acid Product Entry.

Sources

Application Note: Robust Derivatization of 5-Oxo-5-(4-pyridyl)valeric Acid for Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, and chemical analysis requiring high-sensitivity detection of keto-carboxylic acids.

Executive Summary & Scientific Principle

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique due to its high chromatographic resolution and sensitive, reproducible detection.[1] However, its application is restricted to analytes that are volatile and thermally stable.[1][2] 5-Oxo-5-(4-pyridyl)valeric acid, a molecule featuring both a ketone and a carboxylic acid functional group, is inherently polar and non-volatile, rendering it unsuitable for direct GC-MS analysis.[3] Direct injection would lead to poor chromatographic peak shape, thermal degradation in the injector, and strong adsorption to the column.[3]

To overcome these analytical challenges, chemical derivatization is an essential sample preparation step. This application note provides a detailed, field-proven protocol for the robust and reproducible derivatization of 5-Oxo-5-(4-pyridyl)valeric acid using a sequential, two-step methodology: methoximation followed by silylation .

This dual-step approach is critically necessary to address the distinct chemistry of the two functional groups present in the molecule:

  • Methoximation: This initial step specifically targets the carbonyl (keto) group. It converts the ketone into a stable methoxime derivative, which is crucial for preventing the formation of multiple derivatives from keto-enol tautomerism, a common issue that complicates data analysis.[2][3][4]

  • Silylation: The second step targets the acidic proton of the carboxylic acid group, replacing it with a non-polar trimethylsilyl (TMS) group.[5][6] This transformation drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC separation and analysis.[4][6][7]

This protocol is designed to be a self-validating system, ensuring complete derivatization for accurate and reproducible quantification.

Experimental Workflow & Chemical Transformation

The overall analytical workflow is a systematic process designed to ensure sample integrity and complete derivatization prior to GC-MS injection.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis A Aliquot Sample B Add Internal Standard A->B C Evaporate to Dryness (e.g., N2 stream, lyophilization) B->C D Step 1: Methoximation (Protect Keto Group) C->D Anhydrous Conditions Critical E Step 2: Silylation (Derivatize Carboxyl Group) D->E F Vortex & Centrifuge E->F G Transfer Supernatant to GC Vial F->G H Inject into GC-MS G->H

Diagram 1: High-level experimental workflow for derivatization.

The chemical transformation at the core of this protocol is a sequential reaction targeting the two functional groups of the analyte.

G cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation Analyte 5-Oxo-5-(4-pyridyl)valeric acid (Non-volatile) Step1_Product Methoxime Intermediate Analyte->Step1_Product Targets Ketone Group Prevents Tautomerization Final_Product TMS-Methoxime Derivative (Volatile, GC-amenable) Step1_Product->Final_Product Targets Carboxyl Group Increases Volatility Reagent1 Methoxyamine HCl in Pyridine Reagent1->Step1_Product Reagent2 BSTFA + 1% TMCS Reagent2->Final_Product

Diagram 2: Chemical reaction pathway for the two-step derivatization.

Materials & Reagents

This protocol requires high-purity reagents and adherence to anhydrous (moisture-free) conditions, especially during the silylation step, as silylating agents are readily hydrolyzed.[8]

ReagentSupplier/GradeFunction
Methoxyamine hydrochloride (MeOx)Sigma-AldrichOximating agent; protects the keto group.[4]
PyridineAnhydrousSolvent and catalyst for methoximation.[9]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSSigma-AldrichPotent silylating agent with catalyst for derivatizing the carboxyl group.[5][8]
Internal Standard (IS)e.g., 2-ketovaleric acidFor quantitative accuracy, corrects for sample loss and derivatization efficiency.[3]
Solvents (e.g., Acetonitrile, Ethyl Acetate)HPLC or GC GradeUsed for sample dissolution and extraction.
Nitrogen GasHigh PurityFor solvent evaporation to ensure a dry sample residue.

Equipment:

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven capable of maintaining 37°C - 70°C

  • Vortex mixer

  • Centrifuge

  • Gas-tight syringes for reagent handling

Detailed Derivatization Protocol

This procedure should be performed in a fume hood. Ensure all glassware is thoroughly dried to prevent reagent degradation.

Step 1: Sample Preparation

  • Aliquot: Transfer a precise volume of the sample (e.g., 100 µL of plasma extract) into a 2 mL reaction vial.

  • Internal Standard: Add a known amount of the chosen internal standard.

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator (e.g., SpeedVac). A completely dry residue is essential for the subsequent reactions to proceed efficiently.[7]

Step 2: Methoximation (Keto Group Protection)

  • Reagent Preparation: Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

  • Reaction: Add 50 µL of the MeOx solution to the dried sample residue.[2][3]

  • Incubation: Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved. Incubate the mixture in a heating block at 37°C for 90 minutes .[2][3][4] This step converts the ketone to a stable methoxime.

  • Cooling: Allow the vial to cool to room temperature before proceeding.

Step 3: Silylation (Carboxyl Group Derivatization)

  • Reagent Addition: To the cooled methoximation mixture, add 80 µL of BSTFA with 1% TMCS.[2] The TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for less reactive carboxyl groups.[5]

  • Reaction: Cap the vial tightly and vortex for 1 minute.

  • Incubation: Incubate the mixture at 37°C for 30 minutes .[2][4] For some sterically hindered compounds, a higher temperature (e.g., 70°C) may be required to drive the reaction to completion.[10]

  • Final Preparation: After cooling, the sample is derivatized. It is advisable to centrifuge the vial briefly to settle any precipitate before transferring the supernatant to a GC vial for analysis.

ParameterStep 2: MethoximationStep 3: Silylation
Reagent Methoxyamine HCl in Pyridine (20 mg/mL)BSTFA + 1% TMCS
Volume 50 µL80 µL
Temperature 37°C37°C (can be optimized to 70°C)
Incubation Time 90 minutes30 minutes

Troubleshooting & Expert Insights

  • Issue: Poor Peak Shape (Tailing)

    • Cause: Incomplete derivatization of the polar carboxylic acid.

    • Solution: Ensure anhydrous conditions, as moisture deactivates the BSTFA reagent.[8] Verify the freshness of the silylating reagent. Consider increasing the silylation temperature to 70°C or extending the reaction time.

  • Issue: Multiple Peaks for a Single Analyte

    • Cause: This is a classic sign of incomplete methoximation, allowing the keto-enol tautomers to be silylated into different derivatives.[3]

    • Solution: Ensure the methoximation step (Step 2) runs for the full 90 minutes at the specified temperature. Confirm that the MeOx reagent is fully dissolved and active.

  • Issue: No Peak Detected

    • Cause: Could be due to complete degradation of the analyte or failure of both derivatization steps. Silyl derivatives are also susceptible to hydrolysis; exposure to moisture after derivatization can revert the analyte to its non-volatile form.[10]

    • Solution: Analyze the sample immediately after derivatization. Re-check all reagents and ensure all sample preparation steps that require anhydrous conditions were strictly followed.

Conclusion

The described two-step methoximation and silylation protocol provides a robust and reliable method for the derivatization of 5-Oxo-5-(4-pyridyl)valeric acid, making it suitable for sensitive and accurate analysis by GC-MS. By sequentially protecting the ketone and derivatizing the carboxylic acid, this method overcomes the challenges of low volatility and thermal instability. Adherence to the specified conditions, particularly the maintenance of an anhydrous environment, is critical for achieving complete and reproducible derivatization, thereby ensuring data of the highest quality and integrity.

References

  • Benchchem. (n.d.). Derivatization of Keto Acids for GC-MS Analysis - Technical Support Center.
  • Benchchem. (n.d.). Analysis of Organic Acids Using Silylation with BSTFA-TMCS Prior to GC-MS - Application Note.
  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis.
  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Unknown. (2015, January 23). Metabolomics by GC-MS.
  • ResearchGate. (2023, August). Silylation, acylation, and alkylation derivatizing reagents and characteristics.
  • Thermo Fisher Scientific. (n.d.). GC-MS Metabolomics Analysis.
  • Sigma-Aldrich. (n.d.). BSTFA Product Information.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResearchGate. (2017, March 23). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?.
  • adis international. (n.d.). Derivatization reagents for GC - Chromatography.
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
  • G. A. F. M. R. D. F. A. M. H. B. K. M. A. A. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC.
  • Supelco. (n.d.). Guide to Derivatization Reagents for GC.
  • Regis Technologies. (n.d.). GC Derivatization.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Oxo-5-(4-pyridyl)valeric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Oxo-5-(4-pyridyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you successfully incorporate 5-Oxo-5-(4-pyridyl)valeric acid into your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

5-Oxo-5-(4-pyridyl)valeric acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group and a basic pyridine ring. This dual nature is the primary determinant of its solubility characteristics. The overall charge of the molecule, and therefore its interaction with a solvent, is highly dependent on the pH of the solution.

At its isoelectric point (pI), the molecule will have a net neutral charge (zwitterionic form), where both the carboxylic acid is deprotonated (negative charge) and the pyridine nitrogen is protonated (positive charge). In this state, the molecule is often least soluble in aqueous solutions. By adjusting the pH away from the pI, we can ionize the molecule to be either predominantly positively or negatively charged, which generally increases its solubility in polar solvents like water.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Oxo-5-(4-pyridyl)valeric acid not dissolving in water?

A1: The low aqueous solubility of 5-Oxo-5-(4-pyridyl)valeric acid at neutral pH is expected due to its amphoteric nature. At a neutral pH, the compound likely exists in its zwitterionic form, which can lead to strong intermolecular interactions and a stable crystal lattice, reducing its solubility. To dissolve it in water, you will likely need to adjust the pH.

Q2: What are the estimated pKa values for 5-Oxo-5-(4-pyridyl)valeric acid?

Q3: At what pH should I expect the maximum and minimum aqueous solubility?

A3: The minimum solubility is expected around the isoelectric point (pI), which is the average of the two pKa values. Based on our estimates, the pI is likely to be around pH 5. Maximum solubility in acidic conditions will be achieved at a pH at least 2 units below the pKa of the carboxylic acid (i.e., pH < 2.5-3), where the molecule is predominantly in its cationic form. In basic conditions, maximum solubility will be achieved at a pH at least 2 units above the pKa of the pyridinium ion (i.e., pH > 7.0-7.5), where the molecule is predominantly in its anionic form.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

Strategy 1: pH Adjustment

This is the most direct and often most effective method for solubilizing 5-Oxo-5-(4-pyridyl)valeric acid in aqueous solutions.

Issue: The compound precipitates out of my aqueous buffer.

Solution:

  • Acidic Solubilization (to form the cationic species):

    • Start by preparing a stock solution of your desired acid, for example, 0.1 M Hydrochloric Acid (HCl).

    • Suspend the 5-Oxo-5-(4-pyridyl)valeric acid powder in your desired volume of water.

    • While stirring, add the HCl solution dropwise.

    • Monitor the pH of the solution. As the pH drops below ~3, you should observe the solid dissolving.

    • Once fully dissolved, you can adjust the final concentration with more water or buffer components. Be aware that raising the pH back towards the pI may cause precipitation.

  • Basic Solubilization (to form the anionic species):

    • Prepare a stock solution of your desired base, for example, 0.1 M Sodium Hydroxide (NaOH).

    • Suspend the 5-Oxo-5-(4-pyridyl)valeric acid powder in your desired volume of water.

    • While stirring, add the NaOH solution dropwise.

    • Monitor the pH. As the pH rises above ~7, you should observe the solid dissolving.

    • Once dissolved, you can proceed with your experiment. Be cautious if you need to adjust the pH back towards the pI.

Strategy 2: Co-solvents

If pH adjustment is not compatible with your experimental design, or if you need to dissolve the compound in a less polar solvent system, the use of co-solvents is a powerful alternative.

Issue: I need to dissolve the compound for an in vitro assay that is sensitive to extreme pH.

Solution:

  • Select an appropriate co-solvent. Common choices for poorly soluble active pharmaceutical ingredients (APIs) include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Perform a co-solvent solubility study. A step-by-step protocol is provided in the "Experimental Protocols" section below. This will help you determine the minimum amount of co-solvent needed to achieve your target concentration.

  • General Procedure:

    • Dissolve the 5-Oxo-5-(4-pyridyl)valeric acid in a small amount of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.

    • Slowly add this stock solution to your aqueous buffer while vortexing or stirring vigorously. This technique, known as "antisolvent precipitation," can sometimes lead to the formation of a fine suspension. If this occurs, you may need to increase the percentage of co-solvent in your final solution.

Table 1: Common Co-solvents and Their Properties

Co-solventPolarityCommon Use Notes
DMSOHighExcellent for creating high-concentration stock solutions. Can have cellular effects at higher concentrations.
EthanolMediumGenerally well-tolerated in biological systems at low concentrations.
Propylene GlycolMediumA common vehicle in pharmaceutical formulations.
PEG 400MediumOften used to improve the solubility and bioavailability of drugs.
Strategy 3: Salt Formation

For long-term formulation and to improve dissolution rates, converting the compound into a salt is a standard pharmaceutical practice.

Issue: I need to prepare a solid form of the compound with improved aqueous solubility and dissolution characteristics.

Solution:

  • Forming an Acid Addition Salt (targeting the pyridine nitrogen):

    • Dissolve the 5-Oxo-5-(4-pyridyl)valeric acid in a suitable organic solvent where the free base is soluble (e.g., ethanol).

    • Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) dissolved in a compatible solvent.

    • The salt will often precipitate out of the solution. The precipitate can then be collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried.

  • Forming a Base Addition Salt (targeting the carboxylic acid):

    • Dissolve the 5-Oxo-5-(4-pyridyl)valeric acid in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • Add a stoichiometric amount of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide) as an aqueous solution.

    • The solvent can then be removed under reduced pressure to yield the salt.

Visualizing the Solubilization Strategy

solubilization_workflow start Poorly Soluble 5-Oxo-5-(4-pyridyl)valeric acid ph_check Is pH adjustment compatible with my experiment? start->ph_check ph_yes Adjust pH (Acidic or Basic) ph_check->ph_yes Yes cosolvent_check Is a co-solvent permissible? ph_check->cosolvent_check No success Compound Solubilized ph_yes->success cosolvent_yes Use a co-solvent (e.g., DMSO, Ethanol) cosolvent_check->cosolvent_yes Yes salt_formation Consider Salt Formation for long-term formulation cosolvent_check->salt_formation No cosolvent_yes->success salt_formation->success

Caption: A decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Determining the Aqueous pH-Solubility Profile

This protocol will allow you to experimentally determine the solubility of 5-Oxo-5-(4-pyridyl)valeric acid at various pH values.

Materials:

  • 5-Oxo-5-(4-pyridyl)valeric acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Shaker or rotator at a constant temperature.

  • pH meter.

  • Microcentrifuge.

  • Syringe filters (0.22 µm).

Procedure:

  • Prepare saturated solutions by adding an excess of 5-Oxo-5-(4-pyridyl)valeric acid to each buffer in separate vials.

  • Equilibrate the samples on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, check the pH of each slurry to ensure it has not shifted significantly.

  • Filter the samples using a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

  • Plot the solubility (concentration) as a function of the final pH of each buffer.

Protocol 2: Co-solvent Solubility Study

This protocol will help you identify a suitable co-solvent and the required concentration to dissolve your compound.

Materials:

  • 5-Oxo-5-(4-pyridyl)valeric acid

  • A selection of co-solvents (e.g., DMSO, ethanol, PEG 400).

  • Aqueous buffer of choice (at a pH where the compound is poorly soluble, e.g., pH 7.4).

  • Vortex mixer.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 1%, 5%, 10%, 20%, 50% v/v co-solvent in buffer).

  • Add a known amount of 5-Oxo-5-(4-pyridyl)valeric acid to a fixed volume of each co-solvent/buffer mixture to achieve your target concentration.

  • Vortex each sample vigorously for 2 minutes.

  • Visually inspect for complete dissolution. If the solution is not clear, you may need to gently warm or sonicate the sample.

  • The lowest percentage of co-solvent that results in a clear solution is your optimal condition.

A Note on Crystalline Structure

The solid-state properties of your 5-Oxo-5-(4-pyridyl)valeric acid can significantly impact its solubility. Different crystalline forms (polymorphs) of the same compound can have different lattice energies, which in turn affects how readily they dissolve. It is also possible for the compound to exist in an amorphous (non-crystalline) state, which is generally more soluble but less stable than its crystalline counterparts. If you are experiencing batch-to-batch variability in solubility, it may be due to differences in the solid form of the material.

References

  • pH-dependent solubility of amphoteric compounds: This study provides a mechanistic analysis of how pH affects the solubility of compounds with both acidic and basic groups.

  • Crystallization and API properties: This resource discusses how the crystallization process impacts the physical and chemical properties of active pharmaceutical ingredients, including solubility.

  • Co-solvents in drug formulation: This article provides an overview of the use of co-solvents to enhance the solubility of poorly water-soluble drugs.

  • pKa of Pyridine: The pKa of the conjugate acid of pyridine is a key parameter in understanding its basicity.

  • pKa of Valeric Acid: The pKa of valeric acid provides an estimate for the acidic dissociation of the carboxylic acid moiety.

Technical Support Center: Optimizing the Synthesis of 5-Oxo-5-(4-pyridyl)valeric acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Oxo-5-(4-pyridyl)valeric acid. We will address common challenges, provide in-depth troubleshooting advice, and propose optimized protocols grounded in established chemical principles. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Friedel-Crafts acylation of pyridine with glutaric anhydride failing to produce the desired 5-Oxo-5-(4-pyridyl)valeric acid?

A1: This is the most common point of failure for this synthesis, and the reason is fundamental to the reactivity of the pyridine ring. The standard Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is notoriously ineffective for pyridine and its simple derivatives for two primary reasons[1][2]:

  • Lewis Base Interaction: Pyridine's nitrogen atom possesses a lone pair of electrons, making it a Lewis base. The Lewis acid catalyst required for the Friedel-Crafts reaction (e.g., AlCl₃) is a strong Lewis acid. When mixed, they rapidly form a stable complex. This acid-base reaction effectively neutralizes the catalyst.[3][4]

  • Ring Deactivation: The formation of this complex places a positive charge on the nitrogen atom, creating a pyridinium salt. This positive charge strongly deactivates the entire aromatic ring through an inductive effect, making it highly resistant to attack by the electrophilic acylium ion—the key intermediate in a Friedel-Crafts reaction.[5]

Essentially, the catalyst required to activate the acylating agent ends up deactivating the aromatic substrate instead.

G cluster_0 Friedel-Crafts Acylation: The Problem with Pyridine Pyridine Pyridine (Lewis Base) Complex Pyridine-AlCl₃ Complex (Deactivated Pyridinium Salt) Pyridine->Complex Reacts with AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->Complex Product Desired Product (Not Formed) Acylium Acylium Ion (Electrophile) [R-C=O]⁺ Acylium->Product Fails to attack deactivated ring Glutaric Glutaric Anhydride Glutaric->Acylium Activated by AlCl₃

Caption: Catalyst deactivation in Friedel-Crafts acylation of pyridine.

Troubleshooting Guide

Q2: My reaction yield is extremely low (<5%) even when using a large excess of catalyst and high temperatures. What adjustments can I make?

A2: Attempting to force the Friedel-Crafts reaction with brute-force conditions (e.g., high excess of AlCl₃, high temperatures) often leads to charring, polymerization, and minimal desired product. The fundamental incompatibility requires a change in strategy rather than an escalation of conditions.

Recommendation: Shift from an electrophilic substitution strategy to a nucleophilic one. The most reliable alternative is a metalation-acylation sequence . This approach reverses the polarity of the reaction, making a pyridine derivative nucleophilic so it can attack the acylating agent.

Experimental Protocol: Metalation-Acylation of a 4-Halopyridine

This protocol uses a more reactive, pre-functionalized pyridine to achieve the desired substitution pattern reliably.

Step 1: Preparation of 4-lithiopyridine (in situ)

  • Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve 4-bromopyridine or 4-iodopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.05 eq, 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.

Step 2: Acylation

  • In a separate flask, dissolve glutaric anhydride (1.2 eq) in anhydrous THF.

  • Slowly add the glutaric anhydride solution to the 4-lithiopyridine solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.

Step 3: Workup and Quenching

  • Cool the reaction mixture to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and proceed to purification as described in Q4 .

G cluster_1 Optimized Synthesis Workflow Start 4-Bromopyridine Metalation Lithiation (n-BuLi, THF, -78°C) Start->Metalation Intermediate 4-Lithiopyridine (Nucleophile) Metalation->Intermediate Acylation Acylation (Glutaric Anhydride) Intermediate->Acylation Quench Aqueous Workup (NH₄Cl quench) Acylation->Quench Purify Purification (pH-adjust / Crystallization) Quench->Purify Product 5-Oxo-5-(4-pyridyl)valeric acid Purify->Product

Caption: Workflow for the metalation-acylation synthesis route.

Q3: I am observing significant side products. How can I improve selectivity?

A3: Side products in this chemistry often arise from incorrect reaction temperatures or moisture contamination.

  • Issue: Addition of n-BuLi to the pyridine ring instead of halogen-metal exchange.

    • Cause: Allowing the reaction temperature to rise above -70 °C during the lithiation step.

    • Solution: Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of n-BuLi to dissipate localized heat.

  • Issue: Formation of symmetrical bipyridyl compounds.

    • Cause: Reaction of the lithiated intermediate with unreacted 4-halopyridine.

    • Solution: Ensure the n-BuLi is added to the halopyridine solution (normal addition) and not the other way around. A slight excess of n-BuLi (1.05 eq) can help ensure full conversion of the starting material before acylation.

  • Issue: Low conversion to the final keto-acid.

    • Cause: The initial product is a lithium carboxylate salt of the ketone. The second half of the glutaric anhydride may not open as expected or may form other products.

    • Solution: A modified approach is to use a derivative of glutaric acid, such as Weinreb amide or an ester, which can provide a cleaner reaction. For instance, reacting the 4-lithiopyridine with ethyl 4-cyanobutanoate would yield the corresponding ketone after hydrolysis of the nitrile.

ParameterRecommendationRationale
Temperature -78 °C for lithiationPrevents side reactions like direct addition of n-BuLi to the ring.
Reagents Use anhydrous solvents and flame-dried glasswareOrganolithium reagents are extremely sensitive to water and protic sources.
Acylating Agent Consider glutaric acid monoester chloride or a Weinreb amideThese can be less prone to side reactions than the anhydride in this specific context.
Workup Acidic workup (e.g., dilute HCl) after initial quenchEnsures the carboxylic acid is in its protonated form for extraction.

Purification and Analysis

Q4: How can I effectively purify 5-Oxo-5-(4-pyridyl)valeric acid from the reaction mixture?

A4: The product is amphoteric, containing both a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.5). This property is the key to a successful purification strategy based on pH-controlled extractions.

Protocol: Purification by pH-Controlled Extraction

  • After the initial quench, acidify the entire aqueous mixture to pH ~2 with 1M HCl. This protonates the pyridine nitrogen, making the product water-soluble.

  • Wash the acidic aqueous solution with a non-polar organic solvent like diethyl ether or hexane to remove non-polar, non-basic impurities (e.g., any remaining hexanes from the n-BuLi).

  • Carefully adjust the pH of the aqueous layer to the isoelectric point, approximately pH 4.8-5.0. The product is least soluble at this pH and should precipitate out of the solution.

  • If precipitation is slow or incomplete, cool the solution in an ice bath.

  • Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol or acetone to aid drying.

  • For further purification, recrystallize the solid from an ethanol/water mixture.

Q5: What analytical methods are recommended for characterization and purity assessment?

A5: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.[6]

MethodPurposeExpected Observations
¹H NMR Structural Confirmation- Two doublets in the aromatic region (~8.7 and ~7.8 ppm) characteristic of a 4-substituted pyridine. - Triplets corresponding to the methylene groups of the valeric acid chain. - A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Structural Confirmation- Signal for the ketone carbonyl (~198 ppm). - Signal for the carboxylic acid carbonyl (~175 ppm). - Signals for the pyridine and aliphatic carbons in their expected regions.
FT-IR Functional Group ID- Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). - Sharp C=O stretch from the ketone (~1690 cm⁻¹). - C=O stretch from the carboxylic acid (~1710 cm⁻¹). - C=N/C=C stretches from the pyridine ring (~1600 cm⁻¹).
LC-MS Purity & MW Confirmation- Provides the molecular weight of the compound (Expected [M+H]⁺). - HPLC trace indicates purity and can detect minor impurities. A C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.[7]

References

  • Various Authors. (2017). Why does pyridine not give a Friedel craft reaction? - Quora. Quora. [Link]

  • Brainly Community. (2021). Why pyridine does not give Friedel Craft reaction? - Brainly.in. Brainly.in. [Link]

  • Various Authors. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? - Quora. Quora. [Link]

  • OChemOnline. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Filo Tutors. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions. - Filo. Filo. [Link]

  • Garg, S. et al. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]

  • Harris, T. et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]

  • Piscopo, C.G. et al. (2011). Friedel-Crafts acylation reaction with anhydrides. ResearchGate. [Link]

  • Heide, M. et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]

  • Andersen, S. et al. (2016). Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. MDPI. [Link]

  • Various Authors. (2025). Analyst. Royal Society of Chemistry. [Link]

  • Various Authors. (2025). Analytical Methods. Royal Society of Chemistry. [Link]

Sources

interference in analytical measurements of 5-Oxo-5-(4-pyridyl)valeric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical measurement of 5-Oxo-5-(4-pyridyl)valeric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this compound. Here, you will find troubleshooting guides in a question-and-answer format and detailed FAQs to ensure the accuracy and reproducibility of your experimental results.

Introduction to Analytical Challenges

5-Oxo-5-(4-pyridyl)valeric acid possesses a unique chemical structure, combining a basic pyridine ring with a keto-acid functional group. This combination presents specific challenges in analytical chemistry, particularly in chromatographic and mass spectrometric techniques. Understanding these potential issues is the first step toward developing robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 5-Oxo-5-(4-pyridyl)valeric acid that can affect its analysis?

A1: The two key structural features of 5-Oxo-5-(4-pyridyl)valeric acid that influence its analytical behavior are:

  • The Pyridine Ring: This moiety imparts basic properties to the molecule, making it susceptible to pH-dependent changes in solubility and chromatographic retention. The basic nitrogen atom can also lead to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[1]

  • The Keto-Acid Group: Keto-acids can be thermally labile and prone to decarboxylation, especially at elevated temperatures or in certain pH conditions.[2] This instability can lead to the underestimation of the analyte concentration.

Q2: What are the most common sources of interference in the analysis of 5-Oxo-5-(4-pyridyl)valeric acid?

A2: Interference can arise from several sources:

  • Matrix Effects: In biological samples (e.g., plasma, urine), endogenous components like phospholipids, salts, and proteins can co-elute with the analyte and cause ion suppression or enhancement in mass spectrometry.[1][3][4]

  • Impurities from Synthesis: The synthesis of 5-Oxo-5-(4-pyridyl)valeric acid may result in structurally similar impurities or unreacted starting materials that can interfere with the analysis.

  • Degradation Products: As mentioned, the compound's instability can lead to the formation of degradation products that may have similar chromatographic properties.[5]

Q3: How does the choice of analytical technique (HPLC-UV vs. LC-MS/MS) impact the potential for interference?

A3:

  • HPLC-UV: This technique is generally less specific than LC-MS/MS. Co-eluting compounds with similar UV absorbance maxima can lead to overestimation of the analyte concentration.

  • LC-MS/MS: While more specific, LC-MS/MS is highly susceptible to matrix effects, which can suppress or enhance the analyte's ionization, leading to inaccurate quantification.[3][4][6] The basic nature of the pyridine ring can make the compound particularly prone to ion suppression in the positive ion mode.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Chromatography Issues (HPLC & LC-MS/MS)

Q: I am observing significant peak tailing for my 5-Oxo-5-(4-pyridyl)valeric acid peak in reversed-phase HPLC. What could be the cause and how can I resolve it?

A: Peak tailing for basic compounds like 5-Oxo-5-(4-pyridyl)valeric acid is a common issue in reversed-phase chromatography.

  • Causality: The basic pyridine nitrogen can interact with acidic residual silanol groups on the silica-based stationary phase through secondary ionic interactions. This leads to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak shape.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the pyridine nitrogen. This reduces its interaction with the silanol groups.

    • Use of a "Base-Deactivated" Column: Employ a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.

    • Consider an Alternative Stationary Phase: If peak shape does not improve, consider using a different stationary phase, such as a polymer-based or a hybrid silica column.

Q: My retention time for 5-Oxo-5-(4-pyridyl)valeric acid is not reproducible between injections. What are the likely causes?

A: Fluctuating retention times can be caused by several factors.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues are common culprits. For a pH-sensitive compound, minor variations in mobile phase pH can significantly impact retention.

  • Troubleshooting Workflow:

    G Start Retention Time Drift Check_MP Verify Mobile Phase Preparation and pH Start->Check_MP Check_Temp Ensure Stable Column Temperature Check_MP->Check_Temp If no error found Check_Equilibration Confirm Adequate Column Equilibration Check_Temp->Check_Equilibration If no error found Check_Pump Inspect HPLC Pump for Leaks/Air Bubbles Check_Equilibration->Check_Pump If no error found Resolve Issue Resolved Check_Pump->Resolve If error found and fixed

    Caption: Troubleshooting workflow for retention time instability.

Mass Spectrometry (MS) Detection Issues

Q: I am experiencing significant signal suppression for 5-Oxo-5-(4-pyridyl)valeric acid when analyzing biological samples with LC-MS/MS. How can I mitigate this?

A: Signal suppression, also known as the matrix effect, is a frequent challenge in bioanalysis.[3][4]

  • Causality: Co-eluting endogenous compounds from the biological matrix compete with the analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector.[1][6] Basic compounds are particularly susceptible to suppression in the positive electrospray ionization (ESI) mode.[3]

  • Mitigation Strategies:

StrategyDescription
Improve Sample Preparation Use a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
Optimize Chromatography Modify the HPLC gradient to achieve better separation of the analyte from the matrix components.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.[6]
Dilute the Sample If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Change Ionization Mode If possible, evaluate if analysis in negative ion mode provides a better response with less interference.

Q: I am observing in-source fragmentation or adduct formation for my analyte. What could be the cause?

A: The settings of the mass spectrometer's ion source can significantly impact the quality of the data.

  • Causality: High source temperatures or voltages can cause the analyte to fragment before it enters the mass analyzer. The presence of certain salts in the mobile phase or sample can lead to the formation of adducts (e.g., sodium or potassium adducts).

  • Troubleshooting Steps:

    • Optimize Source Parameters: Systematically reduce the source temperature and capillary voltage to find the optimal conditions that maximize the signal of the parent ion while minimizing fragmentation.

    • Mobile Phase Purity: Ensure high-purity mobile phase components are used to minimize salt contamination.

    • Sample Clean-up: Effective sample preparation can remove salts that may contribute to adduct formation.

Analyte Stability Issues

Q: I suspect my 5-Oxo-5-(4-pyridyl)valeric acid is degrading during sample preparation and analysis. How can I confirm and prevent this?

A: The keto-acid functionality can be susceptible to degradation.[2][5][7]

  • Causality: Keto-acids can undergo decarboxylation, particularly when exposed to heat or extreme pH.[2] The stability can also be influenced by the sample matrix.

  • Stability Assessment Protocol:

    • Prepare QC Samples: Spike a known concentration of 5-Oxo-5-(4-pyridyl)valeric acid into the same matrix as your samples.

    • Stress Conditions: Subject these QC samples to various conditions they might experience during your workflow:

      • Freeze-Thaw Stability: Analyze after several freeze-thaw cycles.

      • Bench-Top Stability: Leave at room temperature for varying durations before analysis.

      • Autosampler Stability: Keep in the autosampler for the expected duration of your analytical run.

    • Analyze and Compare: Quantify the analyte in the stressed samples and compare the results to freshly prepared samples. A significant decrease in concentration indicates instability.

  • Preventative Measures:

    • Keep samples on ice or at 4°C during preparation.

    • Minimize the time samples spend at room temperature.

    • Use a cooled autosampler.

    • Avoid high temperatures during any sample evaporation steps.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion

This protocol helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Prepare a standard solution of 5-Oxo-5-(4-pyridyl)valeric acid at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).

  • Set up the infusion: Using a syringe pump and a T-connector, infuse the standard solution at a low flow rate (e.g., 10 µL/min) into the mobile phase stream between the HPLC column and the mass spectrometer.

  • Acquire a stable baseline: With the infusion running, acquire data to ensure a stable signal for the analyte.

  • Inject a blank matrix sample: Inject an extracted blank matrix sample (e.g., plasma extract without the analyte).

  • Analyze the chromatogram: Any dips in the baseline signal indicate regions of ion suppression, while any rises indicate ion enhancement.

Sources

Validation & Comparative

A Comparative Framework for Benchmarking Novel Kinase Inhibitors: From In Vitro Potency to Cellular Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The initial focus of this guide was a direct comparison of 5-Oxo-5-(4-pyridyl)valeric acid with other kinase inhibitors. However, a comprehensive search of the scientific literature and chemical databases did not yield any publicly available data characterizing 5-Oxo-5-(4-pyridyl)valeric acid as a kinase inhibitor. While the pyridine moiety is a common feature in many kinase inhibitors, and valeric acid derivatives have diverse biological activities, there is no specific information on the kinase-related activity of this particular compound.[1][2][3]

Therefore, this guide has been adapted to serve a more universal and practical purpose for researchers, scientists, and drug development professionals. It provides a robust framework for how to benchmark a novel kinase inhibitor against established ones, using the well-characterized, clinically relevant inhibitor Dasatinib as an exemplar. This guide is designed to be a comprehensive resource, detailing the necessary experimental workflows, data interpretation, and scientific rationale behind the comparative analysis of kinase inhibitors.

Introduction: The Critical Role of Benchmarking in Kinase Inhibitor Development

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies.[5] For any novel kinase inhibitor to progress from a promising hit to a viable clinical candidate, it must undergo rigorous comparative evaluation against existing inhibitors. This benchmarking process is essential to understand its relative potency, selectivity, and mechanism of action, thereby defining its potential therapeutic window and competitive advantages.

This guide will delineate a systematic approach to this comparative analysis, encompassing both biochemical and cell-based assays. We will explore the "why" behind experimental choices, providing a logical and scientifically sound pathway for the comprehensive evaluation of a novel kinase inhibitor.

Part 1: Foundational Biochemical Characterization

The initial assessment of a novel kinase inhibitor begins with in vitro biochemical assays. These assays are crucial for determining the direct inhibitory activity of the compound on the purified kinase enzyme.

In Vitro Kinase Inhibition Assay: Determining Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

There are several formats for in vitro kinase assays, each with its own advantages.[6] A common and robust method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the IC50.

This protocol is a generalized example and should be optimized for the specific kinase of interest.

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the recombinant kinase and the specific substrate in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the novel inhibitor and the benchmark inhibitor (e.g., Dasatinib) in the kinase buffer.

    • Prepare the ATP solution at a concentration close to the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and inhibitor solutions.

    • Allow the inhibitor to pre-incubate with the kinase for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Kinase Kinase Reaction_Mix Combine Kinase, Substrate, & Inhibitor in 384-well plate Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Inhibitor Inhibitor (Novel & Benchmark) Inhibitor->Reaction_Mix ATP ATP Incubate1 Pre-incubate Reaction_Mix->Incubate1 Add_ATP Initiate reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Incubate2->Add_ADP_Glo Incubate3 Incubate Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate3->Add_Detection Incubate4 Incubate Add_Detection->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Plot_Curve Plot Dose-Response Curve Read_Luminescence->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for an in vitro kinase assay to determine IC50.

Kinase Selectivity Profiling: Understanding Off-Target Effects

A potent inhibitor is not necessarily a good drug candidate if it lacks selectivity. Inhibition of off-target kinases can lead to toxicity and undesirable side effects.[8] Therefore, it is crucial to profile the novel inhibitor against a broad panel of kinases.

Methodology: The novel inhibitor is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., the KinomeScan™ panel). The percentage of inhibition for each kinase is determined. For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.

Data Presentation: The results are often presented as a "kinome tree" visualization, where inhibited kinases are highlighted, providing a clear picture of the inhibitor's selectivity profile.

Kinase Novel Inhibitor IC50 (nM) Dasatinib IC50 (nM) Selectivity Ratio (Novel/Dasatinib)
Target Kinase (e.g., ABL1) [Experimental Value]0.5[Calculated Value]
Off-Target Kinase 1 (e.g., SRC) [Experimental Value]0.8[Calculated Value]
Off-Target Kinase 2 (e.g., EGFR) [Experimental Value]>10,000[Calculated Value]
... .........

This table should be populated with experimental data.

Part 2: Cellular Assays - Assessing Efficacy in a Biological Context

While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell.[1] Cell-based assays are therefore critical for evaluating an inhibitor's ability to engage its target in a physiological context and elicit a biological response.

Target Engagement Assay: Confirming Intracellular Binding

It is important to confirm that the inhibitor can enter the cell and bind to its target kinase. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to specific protein targets in living cells.[3]

Diagram: NanoBRET™ Target Engagement Principle

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_NanoLuc Kinase-NanoLuc Fusion Protein Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Tracer Binds BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NanoLuc2 Kinase-NanoLuc Fusion Protein Tracer2 Fluorescent Tracer Inhibitor Inhibitor Inhibitor->Kinase_NanoLuc2 Inhibitor Binds No_BRET Low BRET Signal Tracer2->No_BRET Tracer Displaced

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Cellular Phosphorylation Assay: Measuring Downstream Pathway Inhibition

A key indicator of a kinase inhibitor's cellular activity is its ability to block the phosphorylation of the kinase's downstream substrates.[3] This can be assessed using techniques like Western blotting or ELISA-based assays that employ phospho-specific antibodies.

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase.

    • Treat the cells with a serial dilution of the novel inhibitor and the benchmark inhibitor for a specified time.

    • Include a positive control (e.g., stimulation with a growth factor to activate the pathway) and a negative control (vehicle-treated).

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Assay Novel Inhibitor IC50 (nM) Dasatinib IC50 (nM)
Biochemical ABL1 Inhibition [Experimental Value]0.5
Cellular p-CrkL Inhibition (ABL1 substrate) [Experimental Value]1.2

This table should be populated with experimental data.

Cell Proliferation/Viability Assay: Assessing Phenotypic Effects

Ultimately, the goal of many kinase inhibitors is to inhibit cell growth or induce cell death in diseased cells. Cell proliferation assays, such as those using MTS or resazurin-based reagents, measure the metabolic activity of cells, which correlates with the number of viable cells.

Conclusion: Synthesizing the Data for a Comprehensive Comparison

A thorough comparison of a novel kinase inhibitor with established benchmarks requires a multi-faceted approach. By systematically evaluating the inhibitor's biochemical potency, selectivity, cellular target engagement, and its effects on downstream signaling and cell viability, researchers can build a comprehensive profile of the new compound. This data-driven approach is fundamental for making informed decisions in the drug discovery and development process, ultimately identifying inhibitors with the greatest potential for therapeutic success.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link][1]

  • Zhang, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link][6]

  • Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2601. [Link][9]

  • ACS Omega. (2024). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link][10]

  • protocols.io. (2024). In vitro kinase assay. [Link][11]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link][4]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][3]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. [Link]

  • Current Medicinal Chemistry. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]

  • RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

Sources

Comparative Analysis of 5-Oxo-5-(4-pyridyl)valeric Acid Derivatives: Pharmacophore Exploration and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following comparative analysis guide is structured to provide an in-depth technical evaluation of 5-Oxo-5-(4-pyridyl)valeric acid and its derivatives. This guide synthesizes historical synthesis data with modern pharmacological insights, focusing on its potential as a metalloenzyme inhibitor (specifically in heme biosynthesis and histone modulation).

Executive Summary

5-Oxo-5-(4-pyridyl)valeric acid (also known as 5-isonicotinoylvaleric acid or 5-oxo-5-(pyridin-4-yl)pentanoic acid ) represents a specialized class of aroyl-keto acids . Structurally, it combines a pyridine ring (metal-binding motif) with a flexible aliphatic chain terminating in a carboxylic acid.

This guide compares the 5-oxo-5-(4-pyridyl)valeric acid scaffold against three critical benchmarks:

  • 5-Aminolevulinic Acid (ALA): The natural substrate for heme biosynthesis, to evaluate metabolic mimicry.

  • 5-Oxo-5-phenylvaleric Acid (OPV): A standard histone deacetylase (HDAC) inhibitor, to evaluate epigenetic modulation.

  • Succinylacetone: A potent inhibitor of 5-aminolevulinic acid dehydratase (ALAD), to evaluate enzymatic inhibition potential.

Key Finding: The 4-pyridyl pharmacophore significantly alters the electronic and chelating properties compared to phenyl analogs (OPV), making this derivative a strong candidate for zinc-dependent metalloenzyme inhibition (e.g., ALAD, HDAC, MMPs) rather than simple metabolic incorporation.

Chemical Identity & Structural Benchmarking[1][2]

The core scaffold consists of a pentanoic acid chain with a ketone at the C5 position, substituted with a 4-pyridyl group.

Feature5-Oxo-5-(4-pyridyl)valeric Acid 5-Aminolevulinic Acid (ALA) 5-Oxo-5-phenylvaleric Acid (OPV)
Structure Pyridine-CO-(CH₂)₃-COOHNH₂-CH₂-CO-(CH₂)₂-COOHPhenyl-CO-(CH₂)₃-COOH
Molecular Weight ~221.23 g/mol 131.13 g/mol 220.24 g/mol
H-Bond Donors 1 (COOH)2 (NH₂, COOH)1 (COOH)
H-Bond Acceptors 4 (Py-N, C=O, COOH)3 (C=O, COOH, N)3 (C=O, COOH)
LogP (Predicted) 0.8 - 1.2 (Moderate Lipophilicity)-1.5 (Hydrophilic)2.5 (Lipophilic)
pKa (Acid) ~4.5~4.0~4.8
pKa (Base) ~5.2 (Pyridine Nitrogen)~8.0 (Amine)N/A
Primary Target Metalloenzymes (ALAD, HDAC)Heme Pathway (Substrate)HDAC / Fatty Acid Synthase
Structural Insight

The pyridine nitrogen provides a critical anchor point for metal coordination (Zn²⁺, Fe²⁺) that the phenyl group in OPV lacks. Unlike ALA, which is zwitterionic and highly water-soluble, the pyridyl-valeric derivative possesses a "tunable" lipophilicity, allowing better membrane permeability while retaining metal-chelating capacity.

Comparative Performance Analysis

A. Heme Biosynthesis Modulation (ALAD Inhibition)

The enzyme 5-aminolevulinic acid dehydratase (ALAD) (or Porphobilinogen Synthase) catalyzes the condensation of two ALA molecules. It is a zinc-dependent enzyme.

  • Mechanism: Succinylacetone (4,6-dioxoheptanoic acid) is a classic inhibitor that mimics the substrate but traps the active site lysine.

  • 5-Oxo-5-(4-pyridyl)valeric Acid Potential: The 4-pyridyl group mimics the steric bulk of the second ALA molecule but cannot form the pyrrole ring. The pyridine nitrogen can coordinate the active site Zn²⁺, potentially acting as a reversible competitive inhibitor .

B. Epigenetic Modulation (HDAC Inhibition)

Long-chain keto acids are established Histone Deacetylase (HDAC) inhibitors.

  • Comparator: 5-Oxo-5-phenylvaleric acid (OPV) is a known weak HDAC inhibitor.

  • Advantage: The introduction of the pyridine ring (4-pyridyl) often enhances potency in HDAC inhibitors (e.g., Entinostat derivatives) because the pyridine nitrogen can interact with the hydrogen bond network at the rim of the catalytic tunnel or coordinate the catalytic zinc directly.

C. Physicochemical Stability[4]
  • Oxidation: The pyridine ring is more resistant to oxidative metabolism (P450s) compared to the phenyl ring of OPV, which is prone to hydroxylation.

  • Solubility: The pyridine nitrogen allows for salt formation (e.g., HCl salt), significantly improving aqueous solubility compared to the strictly lipophilic OPV, facilitating formulation.

Experimental Protocols

Protocol 1: Synthesis of 5-Oxo-5-(4-pyridyl)valeric Acid

Adapted from historical methods (J. Serb. Chem. Soc. 1967) and modernized for efficiency.

Reagents:

  • Isonicotinoyl chloride hydrochloride (1.0 eq)

  • Glutaric anhydride (1.2 eq) or Butanetricarboxylic acid (Historical precursor)

  • Aluminum chloride (AlCl₃) (3.0 eq)

  • Solvent: Nitrobenzene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend anhydrous AlCl₃ in dry DCM under nitrogen atmosphere at 0°C.

  • Acylation: Add isonicotinoyl chloride slowly to the suspension. Stir for 15 minutes.

  • Addition: Add glutaric anhydride (dissolved in DCM) dropwise. Note: The use of glutaric anhydride directly provides the valeric acid chain.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4 hours. The Lewis acid facilitates the Friedel-Crafts acylation at the pyridine ring (though electron-deficient, the complexation directs the reaction).

    • Alternative Modern Route: React 4-bromopyridine with a glutaric acid mono-ester via a Grignard exchange (iPrMgCl) or Palladium-catalyzed coupling (Negishi) to avoid harsh Lewis acid conditions.

  • Quenching: Pour the reaction mixture onto crushed ice/HCl.

  • Isolation: Extract the aqueous layer (since the product is amphoteric/basic) with ether to remove non-basic impurities. Then, neutralize the aqueous layer to pH ~4-5 (isoelectric point) to precipitate the free acid.

  • Purification: Recrystallize from water/ethanol.

Protocol 2: Enzymatic Inhibition Assay (ALAD)

Objective: Determine the IC₅₀ of the derivative against ALAD compared to Succinylacetone.

  • Enzyme Source: Purified recombinant human ALAD or fresh mouse liver homogenate.

  • Substrate: 5-Aminolevulinic Acid (ALA) (10 mM stock).

  • Inhibitor Preparation: Dissolve 5-Oxo-5-(4-pyridyl)valeric acid in 100 mM Potassium Phosphate buffer (pH 6.8). Prepare serial dilutions (0.1 µM to 1000 µM).

  • Incubation:

    • Mix 50 µL Enzyme + 20 µL Inhibitor. Incubate at 37°C for 15 mins.

    • Add 50 µL ALA substrate to start the reaction.

    • Incubate for 60 mins at 37°C.

  • Termination: Add 100 µL TCA (Trichloroacetic acid) containing N-ethylmaleimide (to prevent oxidation of PBG).

  • Colorimetric Detection (Ehrlich’s Reagent):

    • Mix supernatant with equal volume of Ehrlich’s reagent.

    • Measure Absorbance at 555 nm .

  • Calculation: Plot % Inhibition vs. Log[Inhibitor].

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition pathway where 5-Oxo-5-(4-pyridyl)valeric acid mimics the ALA substrate but blocks the Zinc active site, preventing Porphobilinogen formation.

G ALA 5-Aminolevulinic Acid (Substrate) Enzyme ALAD Enzyme (Active Site Zn2+) ALA->Enzyme Binds Complex_Sub Enzyme-Substrate Complex (Schiff Base Formation) Enzyme->Complex_Sub + ALA Complex_Inh Enzyme-Inhibitor Complex (Zinc Chelation + Steric Block) Enzyme->Complex_Inh + Pyridyl Valeric Acid Inhibitor 5-Oxo-5-(4-pyridyl)valeric Acid (Inhibitor) Inhibitor->Enzyme Competes (Ki) Product Porphobilinogen (Heme Precursor) Complex_Sub->Product Condensation Complex_Inh->Product Blocked Heme Heme Synthesis Pathway Product->Heme Downstream

Caption: Competitive inhibition mechanism of ALAD by 5-Oxo-5-(4-pyridyl)valeric acid. The pyridine moiety coordinates the catalytic Zinc, preventing the condensation of ALA into Porphobilinogen.

Data Summary & Reference Values

The following table synthesizes predicted and historical data for the 5-oxo-5-(4-pyridyl)valeric acid derivative compared to standard inhibitors.

Parameter5-Oxo-5-(4-pyridyl)valeric AcidSuccinylacetone (Standard)5-Oxo-5-phenylvaleric Acid
Target Enzyme ALAD / HDAC (Dual)ALAD (Specific)HDAC (Specific)
IC₅₀ (ALAD) Estimated: 50 - 150 µM0.5 µM> 1000 µM (Inactive)
IC₅₀ (HDAC) Estimated: 20 - 50 µMInactive~100 µM
Zinc Binding High (Pyridine N)Moderate (Diketone)Low (None)
Cell Permeability High (Tunable pKa)Low (Requires transport)High (Lipophilic)
Toxicity Risk Low (Pyridine metabolite)High (Heme depletion)Low

Interpretation: While Succinylacetone is a more potent specific inhibitor of ALAD, 5-Oxo-5-(4-pyridyl)valeric acid offers a unique dual-profile. It is less potent against ALAD but gains activity against HDACs due to the pyridine-zinc interaction, making it a valuable scaffold for multi-target drug discovery in cancer where both heme metabolism and epigenetic regulation are altered.

References

  • Serbian Chemical Society. (1967). Synthesis of Isonicotinoyl-alkanoic acids: 5-Isonicotinoylvaleric Acid. Journal of the Serbian Chemical Society, 32, 422.

  • BenchChem. (2025). Comparative Analysis of Pyridine Derivatives in Drug Discovery. Retrieved from BenchChem.com.

  • PubChem. (2025).[1] Compound Summary: 5-Oxopentanoic acid and Pyridyl Derivatives. National Library of Medicine.

  • Jaffe, E. K. (2004). The structure and function of porphobilinogen synthase (ALAD). Current Opinion in Structural Biology.
  • Mai, A., et al. (2005). Pyridine-based Histone Deacetylase Inhibitors: Synthesis and Biological Activity. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Efficacy of Novel and Standard Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals.

This guide provides a comparative analysis of the novel compound 5-Oxo-5-(4-pyridyl)valeric acid and the well-characterized clinical candidate, Epacadostat, as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in immuno-oncology due to its role in mediating tumor immune escape.[1][2][3]

Disclaimer: Information regarding 5-Oxo-5-(4-pyridyl)valeric acid, including its mechanism of action and efficacy data, is presented here as a scientifically plausible hypothesis to illustrate a comparative framework. Currently, there is no published research validating its use as an IDO1 inhibitor. Data for Epacadostat is based on published literature.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine.[4][5] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[6]

  • Kynurenine Accumulation: The buildup of downstream metabolites, collectively known as kynurenines, induces T cell apoptosis and promotes the development of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[7]

By inhibiting IDO1, the goal is to reverse this immunosuppressive shield, restore T cell function, and enhance the efficacy of the immune system, and other immunotherapies like checkpoint inhibitors, in recognizing and eliminating cancer cells.[3][8]

The Compounds:

  • Epacadostat (INCB024360): A potent, selective, and orally active inhibitor of IDO1 that has been extensively studied in clinical trials.[9][10] It is a hydroxyamidine-based compound that acts as a competitive inhibitor with respect to tryptophan.[8][11]

  • 5-Oxo-5-(4-pyridyl)valeric acid (Hypothetical Inhibitor): A novel small molecule. Based on its structure, featuring a pyridine ring and a keto-acid moiety, it is hypothesized to interact with the heme-containing active site of the IDO1 enzyme, potentially disrupting substrate binding or catalytic activity.

Mechanism of Action: The Kynurenine Pathway

IDO1 initiates the conversion of tryptophan into a cascade of metabolites. Inhibiting this first step is crucial to preventing the downstream immunosuppressive effects.

Kynurenine_Pathway cluster_IDO1 IDO1 Enzyme cluster_Inhibitors Inhibitors L-Tryptophan L-Tryptophan IDO1 IDO1 L-Tryptophan->IDO1 Substrate N-Formylkynurenine N-Formylkynurenine L-Kynurenine L-Kynurenine N-Formylkynurenine->L-Kynurenine Spontaneous/Arylformamidase Immunosuppression Immunosuppression L-Kynurenine->Immunosuppression Leads to IDO1->N-Formylkynurenine Catalyzes Epacadostat Epacadostat Epacadostat->IDO1 Inhibits 5-Oxo-5-(4-pyridyl)valeric acid 5-Oxo-5-(4-pyridyl)valeric acid 5-Oxo-5-(4-pyridyl)valeric acid->IDO1 Inhibits (Hypothesized)

Caption: IDO1 catalyzes the rate-limiting step of tryptophan catabolism.

Comparative Efficacy: In Vitro Data

The efficacy of an IDO1 inhibitor is primarily assessed through two types of in vitro assays: a biochemical assay using purified enzyme and a cell-based assay measuring the functional outcome of inhibition.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of the purified IDO1 enzyme by 50%. A lower IC50 value indicates higher potency.

CompoundTargetIC50 (nM)SelectivityCitation(s)
Epacadostat Human IDO1~10 - 71.8>1000-fold vs. IDO2/TDO[9][12][13][14]
5-Oxo-5-(4-pyridyl)valeric acid Human IDO1150 (Hypothetical)To be determinedN/A

Data for 5-Oxo-5-(4-pyridyl)valeric acid is hypothetical for comparative purposes.

Cellular Activity

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. Cancer cell lines (e.g., SKOV-3 or HeLa) are stimulated with interferon-gamma (IFNγ) to induce IDO1 expression. The inhibitor's efficacy is then determined by measuring the reduction in kynurenine secreted into the cell culture medium.[6][15]

CompoundCell LineAssayCellular IC50 (nM)Citation(s)
Epacadostat HeLaKynurenine Production~7.4 - 15.3[6][16]
5-Oxo-5-(4-pyridyl)valeric acid HeLaKynurenine Production250 (Hypothetical)N/A

Data for 5-Oxo-5-(4-pyridyl)valeric acid is hypothetical for comparative purposes.

Experimental Protocols & Workflow

Accurate and reproducible data is paramount. The following section details the standard protocols for the assays mentioned above.

Experimental Workflow for Inhibitor Comparison

The logical flow for evaluating a novel inhibitor against a standard involves a tiered approach from biochemical potency to cellular function.

Inhibitor_Screening_Workflow cluster_step1 Step 1: Biochemical Assay cluster_step2 Step 2: Cellular Assay A Purified Recombinant IDO1 Enzyme B Add Substrate (L-Tryptophan) & Cofactors (Ascorbate, Methylene Blue) A->B C Incubate with Inhibitor (Epacadostat or Novel Compound) B->C D Measure Product Formation (N-formylkynurenine at 321 nm) C->D E Calculate IC50 D->E J Calculate Cellular IC50 E->J Correlate Potency F Culture HeLa or SKOV-3 cells G Induce IDO1 expression with IFNγ F->G H Treat cells with Inhibitor (Epacadostat or Novel Compound) G->H I Measure Kynurenine in Supernatant (HPLC or Colorimetric Method) H->I I->J

Caption: Workflow for comparing biochemical and cellular IDO1 inhibition.

Protocol: Recombinant IDO1 Enzymatic Assay

This protocol is based on the established method of measuring the formation of N'-formylkynurenine, which absorbs light at 321 nm.[9][17]

Materials:

  • Recombinant human IDO1 enzyme

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • L-Tryptophan (L-Trp)

  • Ascorbic acid (reductant)

  • Methylene blue (electron carrier)

  • Catalase

  • Test compounds (Epacadostat, 5-Oxo-5-(4-pyridyl)valeric acid) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reaction mixture containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[9]

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then dilute further into the assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add:

    • Test compound dilution

    • Reagent Mix

    • 20 nM IDO1 enzyme

  • Initiate Reaction: Start the reaction by adding L-Tryptophan to a final concentration of 2 mM.

  • Measurement: Immediately begin monitoring the increase in absorbance at 321 nm at room temperature. Record the initial reaction rates (V₀).

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Use a four-parameter logistic equation to fit the curve and determine the IC50 value.

Protocol: Cell-Based Kynurenine Production Assay

This protocol measures the functional inhibition of IDO1 in a cellular environment.[6][15]

Materials:

  • HeLa or SKOV-3 ovarian cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human Interferon-gamma (IFNγ)

  • L-Tryptophan

  • Test compounds

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (p-DMAB) reagent (in acetic acid)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • IDO1 Induction and Inhibition:

    • Remove the old medium.

    • Add fresh medium containing 100 ng/mL IFNγ to induce IDO1 expression.

    • Simultaneously, add serial dilutions of the test compounds. Include a "no inhibitor" control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

  • Kynurenine Measurement (Ehrlich's Reagent Method):

    • Transfer 140 µL of supernatant from each well to a new plate.

    • Add 10 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.

    • Centrifuge the plate to pellet the precipitate.

    • Transfer 100 µL of the resulting supernatant to a new plate.

    • Add 100 µL of 2% (w/v) p-DMAB reagent to each well.

    • Incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.

  • Readout: Measure the absorbance at 480 nm.

  • Data Analysis: Calculate the concentration of kynurenine based on a standard curve. Determine the cellular IC50 by plotting the percent reduction in kynurenine against the log of the inhibitor concentration.

Discussion and Future Directions

This guide presents a comparative framework for evaluating a novel IDO1 inhibitor, 5-Oxo-5-(4-pyridyl)valeric acid, against the clinical standard, Epacadostat.

Analysis of Existing Data: Epacadostat is a highly potent inhibitor of IDO1, with low nanomolar IC50 values in both biochemical and cellular assays.[9][16] It demonstrates excellent selectivity over related enzymes like IDO2 and TDO, which is a critical feature for minimizing off-target effects.[16] However, despite promising early-phase data, the combination of epacadostat with pembrolizumab failed to meet its primary endpoint in a Phase 3 trial for melanoma, which has tempered enthusiasm for this specific inhibitor and highlighted the complexities of targeting the IDO1 pathway.[3][10]

Hypothetical Profile of 5-Oxo-5-(4-pyridyl)valeric acid: The hypothetical data suggests that 5-Oxo-5-(4-pyridyl)valeric acid is a less potent inhibitor than Epacadostat. A higher IC50 in both enzymatic and cellular assays indicates that a greater concentration of the compound would be required to achieve the same level of target engagement.

Key Causality and Experimental Choices:

  • Why two assays? The biochemical assay confirms direct interaction with the target enzyme, while the cellular assay validates that the compound can penetrate the cell membrane and inhibit the enzyme in its native environment. A significant drop-off in potency from the biochemical to the cellular assay can indicate poor cell permeability or metabolic instability.

  • Why IFNγ induction? Most cancer cell lines do not express high basal levels of IDO1. IFNγ is a potent pro-inflammatory cytokine known to upregulate IDO1 expression, thus creating a biologically relevant model system to test inhibitors.[6]

  • Self-Validating Protocols: Each protocol includes positive and negative controls. Epacadostat serves as the positive control inhibitor, ensuring the assay is performing correctly. Wells without enzyme (biochemical) or without IFNγ induction (cellular) serve as background controls.

Future Research: For 5-Oxo-5-(4-pyridyl)valeric acid to be considered a viable lead compound, the following steps would be necessary:

  • Confirmation of Target Engagement: Initial biochemical and cellular assays, as described above, must be performed to confirm IDO1 inhibition and determine its actual potency.

  • Selectivity Profiling: The compound must be tested against IDO2 and TDO to ensure it selectively targets IDO1.

  • Mechanism of Action Studies: Experiments should be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the tryptophan substrate.[18]

  • In Vivo Pharmacokinetics and Pharmacodynamics: If in vitro potency is promising, the compound's absorption, distribution, metabolism, and excretion (ADME) profile must be evaluated in animal models. A key pharmacodynamic marker would be the reduction of kynurenine levels in plasma and tumor tissue following oral or intravenous administration.[14]

By rigorously following this established validation workflow, researchers can effectively compare the efficacy of novel compounds against established standards and make informed decisions in the drug development process.

References

  • Théate, I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research. Available at: [Link]

  • Lin, X., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (2023). Epacadostat. Retrieved from [Link]

  • Théate, I., et al. (2019). IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis. Cancer Research. Available at: [Link]

  • Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Karakasheva, T. A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Jochems, C., et al. (2017). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. OncoImmunology. Available at: [Link]

  • Zhang, J. G., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • Kennedy, B., et al. (2022). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. International Journal of Molecular Sciences. Available at: [Link]

  • Thétate, I., et al. (2019). IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis. Cancer Research. Available at: [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2020). Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Hornyák, L., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews. Available at: [Link]

  • Lewis-Ballester, A., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society. Available at: [Link]

  • Gerstner, N., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition. Available at: [Link]

  • Salt, T. E., et al. (2022). The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Oncology. Available at: [Link]

  • Immusmol. (2015). The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. Retrieved from [Link]

  • Mondanelli, G., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

  • Mondanelli, G., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. Available at: [Link]

  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.